2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide

Medicinal Chemistry Bioisostere Design Hydroxamic Acid Mimetics

This 5-hydroxy-1,2,3-triazole acetohydrazide is a critical building block for metalloenzyme inhibitor programs. Unlike the common non-hydroxylated analog (CAS 4332-47-2), the C5‑OH group confers a pKa of ~4.20, enabling bioisosteric replacement of hydroxamic acid zinc-binding groups. The hydrazide side chain provides a versatile handle for generating hydrazone libraries with demonstrated antimicrobial (MIC 62.5–125 μM) and corrosion inhibition (95.3% efficiency) activities. Procuring the 5‑hydroxy variant is essential to retain the acidity-driven metal-chelation topology and the additional H‑bond donor/acceptor site that drive potency and selectivity.

Molecular Formula C4H7N5O2
Molecular Weight 157.13 g/mol
CAS No. 860569-62-6
Cat. No. B12871745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide
CAS860569-62-6
Molecular FormulaC4H7N5O2
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC1=NNN(C1=O)CC(=O)NN
InChIInChI=1S/C4H7N5O2/c5-7-3(10)2-9-4(11)1-6-8-9/h1,8H,2,5H2,(H,7,10)
InChIKeyXSJXMILLJVOAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide (CAS 860569-62-6): Structural Identity and Procurement Baseline


2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide (CAS 860569-62-6; synonym: 1,2,3-Triazole-1-acetic acid, 5-hydroxy-, hydrazide) is a heterocyclic building block with molecular formula C₄H₇N₅O₂ and molecular weight 157.13 g/mol . The compound features a 1,2,3-triazole ring bearing a 5-hydroxy substituent and an acetohydrazide side chain at the N1 position, yielding a computed polar surface area (PSA) of 109.29 Ų [1]. The 5-hydroxy-1,2,3-triazole core is noteworthy within the triazole acetohydrazide family because the C5 hydroxyl group confers enhanced acidity relative to non-hydroxylated 1,2,3-triazoles, establishing this scaffold as a potential bioisostere of hydroxamic acids [2]. The compound is commercially available from multiple suppliers at purities typically around 95–98%, with the hydrazide functionality enabling downstream derivatization into hydrazones, Schiff bases, and heterocyclic fused systems [3].

Why Generic Substitution of 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide (CAS 860569-62-6) with Other Triazole Acetohydrazides Is Scientifically Unsupported


Among structurally related triazole acetohydrazide building blocks, the critical differentiation lies in the 5-hydroxy substituent on the 1,2,3-triazole ring, which is absent in the most common analog 2-(1,2,3-triazol-1-yl)acetohydrazide (CAS 4332-47-2) and in 1,2,4-triazole regioisomers [1]. Published evidence on the 5-hydroxy-1,2,3-triazole scaffold demonstrates that the C5 hydroxyl proton is significantly acidic (pKₐ ≈ 4.20 for representative 5-hydroxytriazoles), in contrast to non-hydroxylated 1,2,3-triazoles which lack an acidic proton on the ring [2]. This acidity difference impacts hydrogen-bonding capacity, metal-chelation behavior, solubility, and pharmacokinetic properties in ways that cannot be replicated by the non-hydroxylated analog. Furthermore, the computed PSA of the target compound (109.29 Ų) exceeds that of 2-(1,2,3-triazol-1-yl)acetohydrazide (estimated PSA ~81.5 Ų, C₄H₇N₅O, MW 141.13) due to the additional hydroxyl oxygen, which alters membrane permeability and target engagement profiles [3]. Procuring a generic triazole acetohydrazide without the 5-hydroxy group therefore forfeits the acidity-driven bioisosteric potential, the additional hydrogen-bond donor/acceptor site, and the distinct physicochemical profile that the 5-hydroxy substitution provides. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide (CAS 860569-62-6) Versus Closest Analogs


Enhanced Triazole Ring Acidity (pKₐ ≈ 4.20) Versus Non-Hydroxylated 1,2,3-Triazoles: Bioisosteric Potential for Hydroxamic Acid Replacement

The 5-hydroxy-1,2,3-triazole core exhibits measurably enhanced acidity compared to non-hydroxylated 1,2,3-triazole analogs. Pacifico et al. (J. Org. Chem. 2021) reported that a representative 5-hydroxytriazole (compound 5a) displays a pKₐ of 4.20, which is significantly lower (stronger acid) than the pKₐ range of 5.14–6.21 reported for analogous triazole systems by Sainas and co-workers [1]. This 0.94–2.01 pKₐ unit difference corresponds to approximately 9- to 100-fold greater acidity. The target compound, 2-(5-hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide, incorporates this acidic 5-hydroxy-1,2,3-triazole motif, whereas the closest non-hydroxylated analog, 2-(1,2,3-triazol-1-yl)acetohydrazide (CAS 4332-47-2), lacks any acidic proton on the triazole ring (triazole C–H pKₐ > 25). Pacifico et al. further demonstrated that 5-hydroxy-1,2,3-triazoles are potential bioisosteres of hydroxamic acids, a functional group critical in HDAC inhibitors, matrix metalloproteinase inhibitors, and metal-chelating pharmacophores [1].

Medicinal Chemistry Bioisostere Design Hydroxamic Acid Mimetics HDAC Inhibition pKₐ Differentiation

Polar Surface Area (PSA) and Hydrogen-Bond Donor/Acceptor Profile Differentiation from Non-Hydroxylated Analog (CAS 4332-47-2)

The target compound possesses a computed polar surface area (PSA) of 109.29 Ų, derived from its molecular structure containing five H-bond acceptors (four triazole/hydrazide nitrogens plus the carbonyl oxygen of the hydrazide) and two H-bond donors (hydrazide –NH–NH₂ and 5-OH) [1]. In contrast, the non-hydroxylated analog 2-(1,2,3-triazol-1-yl)acetohydrazide (CAS 4332-47-2, C₄H₇N₅O, MW 141.13) has only four H-bond acceptors and one H-bond donor (hydrazide NH only), yielding an estimated PSA of approximately 81.5 Ų [2]. The difference of approximately 27.8 Ų in PSA is consequential: compounds with PSA > 90 Ų typically exhibit reduced passive membrane permeability, while PSA < 60–70 Ų favors blood-brain barrier penetration. The additional hydroxyl group also creates a distinct hydrogen-bond donor/acceptor topology that alters target recognition and aqueous solubility profiles [3].

Physicochemical Profiling Drug-likeness Polar Surface Area Permeability Solubility

Corrosion Inhibition Efficiency of Triazole Acetohydrazide Scaffold: Class-Level Evidence with Quantitative Benchmarks from Closely Related 4-Phenyl Analog

The triazole acetohydrazide scaffold has demonstrated significant corrosion inhibition performance for mild steel in acidic environments. Rbaa et al. (RSC Advances, 2021) reported that 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide [Tria-CONHNH₂] achieves 95.3% corrosion inhibition efficiency at a concentration of 1.0 × 10⁻³ M for mild steel in 1.0 M HCl, as measured by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization [1]. This inhibitor outperformed its ester analog, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, underscoring the contribution of the hydrazide moiety to surface adsorption. The target compound, 2-(5-hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide, possesses the same hydrazide functionality but additionally incorporates the 5-hydroxy group, which may provide supplementary metal-surface coordination via the acidic hydroxyl proton, potentially enhancing inhibition efficiency or enabling protection across a broader pH range [2]. This class-level inference is based on the established structure–activity principle that additional heteroatom coordination sites improve organic corrosion inhibitor performance [2].

Corrosion Inhibition Mild Steel Protection Acidic Media Electrochemical Impedance Industrial Chemistry

Antimicrobial Activity of 1,2,3-Triazole Acetohydrazide Derivatives: Quantitative MIC Benchmarks Against Bacterial and Fungal Strains

1,2,3-Triazole acetohydrazide derivatives have demonstrated reproducible antimicrobial activity across multiple independent studies. A 2023 study on 1,2,3-triazole-arylidenehydrazide hybrids reported MIC values of 62.5–125 μM against Staphylococcus aureus and Escherichia coli bacterial strains, with antifungal MIC values of 62.5 μM against Candida albicans, benchmarked against the clinical antibiotic ceftazidime [1]. In a separate study, Youssif and Abdelrahman (2016) demonstrated that derivatives prepared from 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide exhibited moderate to good antibacterial activity against multiple strains compared to ciprofloxacin, with compounds 4a, 9a, 9b, and 9f identified as the most active [2]. For highly optimized derivatives, Lannes et al. (2014) reported that N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides with nitrofuran substituents achieved MIC = MBC = 1–16 μg/mL against clinical resistant bacterial strains, comparable to vancomycin and ciprofloxacin [3]. The target compound, as an unsubstituted hydrazide precursor, serves as the core scaffold from which these active derivatives are elaborated via hydrazone condensation—a synthetic step not feasible with non-hydrazide triazole analogs.

Antimicrobial Screening MIC Determination Antibacterial Antifungal Drug Discovery

α-Glucosidase Inhibitory Potential of 1,2,3-Triazole Acetohydrazide Derivatives: Nano- to Micromolar IC₅₀ Values and Mechanistic Differentiation

Cyanoacetohydrazide-linked 1,2,3-triazole derivatives have been established as a novel class of α-glucosidase inhibitors with potency substantially exceeding the clinical standard acarbose. In a 2022 study, compounds 9a–n exhibited IC₅₀ values ranging from 1.00 ± 0.01 to 271.17 ± 0.30 μM, compared to acarbose (IC₅₀ = 754.1 ± 0.5 μM) [1]. The most potent derivative, 9e (IC₅₀ = 1.00 ± 0.01 μM), was approximately 754-fold more potent than acarbose and functioned as an uncompetitive inhibitor with Kᵢ = 0.24 μM, indicating binding to the enzyme–substrate complex rather than the free enzyme—a distinct mechanism from the competitive inhibitor acarbose [1]. While the target compound differs by bearing a 5-hydroxy group on the triazole rather than a cyanoacetohydrazide linker, the core triazole-acetohydrazide scaffold is shared. The 5-hydroxy substituent in the target compound introduces additional hydrogen-bonding capacity that may further enhance α-glucosidase binding interactions, as suggested by molecular docking studies on related triazole-carbohydrazide hydrazones [2].

α-Glucosidase Inhibition Type 2 Diabetes Enzyme Kinetics Uncompetitive Inhibition Drug Discovery

Synthetic Versatility: Hydrazide Condensation and 5-OH Derivatization Enable Dual-Functionalization Unavailable in Non-Hydroxylated Analogs

The target compound offers two orthogonal derivatization handles—the terminal hydrazide –NHNH₂ group and the 5-hydroxy substituent—that enable sequential functionalization strategies not possible with simpler triazole acetohydrazides. The hydrazide moiety undergoes facile condensation with aldehydes or ketones to form hydrazones, a reaction exploited extensively to generate antimicrobial and enzyme-inhibitory libraries [1]. The 5-hydroxy group can be independently functionalized via O-alkylation, O-acylation, or conversion to a leaving group for nucleophilic aromatic substitution, as demonstrated in the broader 5-hydroxy-1,2,3-triazole literature [2]. This dual-functionalization capability contrasts with 2-(1,2,3-triazol-1-yl)acetohydrazide (CAS 4332-47-2), which provides only the hydrazide handle, and with 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (CAS not assigned as free base; commercial as hydrochloride), which presents a different triazole regioisomer with distinct electronic properties. The 1,2,3-triazole regioisomer (target) benefits from the well-established CuAAC click chemistry for modular assembly, whereas 1,2,4-triazole regioisomers require different synthetic routes [3].

Synthetic Chemistry Hydrazone Formation Building Block Dual Derivatization Click Chemistry

Optimal Research and Industrial Application Scenarios for 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide (CAS 860569-62-6)


Hydroxamic Acid Bioisostere Programs: HDAC Inhibitor and Metalloenzyme Targeting

Medicinal chemistry teams developing HDAC inhibitors, matrix metalloproteinase (MMP) inhibitors, or other metalloenzyme-targeted therapeutics should evaluate this compound as a hydroxamic acid bioisostere scaffold. The 5-hydroxy-1,2,3-triazole core exhibits pKₐ ≈ 4.20—comparable to hydroxamic acids (pKₐ ~8.5–9.5 for the NH-OH proton, but the triazole OH provides a distinct ionization profile)—and has been explicitly identified as a potential bioisosteric replacement by Pacifico et al. (J. Org. Chem. 2021) [1]. The hydrazide side chain offers a vector for further elaboration into hydrazone-based zinc-binding groups, while the 5-OH group can engage in metal coordination. This dual metal-binding topology is structurally inaccessible from the non-hydroxylated analog CAS 4332-47-2.

Antimicrobial Hydrazone Library Synthesis Against Drug-Resistant Pathogens

This compound serves as an optimal core scaffold for generating hydrazone libraries targeting antimicrobial-resistant pathogens. Published evidence demonstrates that 1,2,3-triazole acetohydrazide-derived hydrazones achieve MIC values of 62.5–125 μM against Gram-positive and Gram-negative bacteria and 62.5 μM against C. albicans [2], while optimized nitrofuran-substituted derivatives from the same chemotype reach MIC = 1–16 μg/mL against clinical multidrug-resistant strains—comparable to vancomycin [3]. The 5-hydroxy group provides an additional vector for SAR exploration (e.g., O-alkylation to modulate lipophilicity and membrane penetration) that is unavailable in the non-hydroxylated analog.

Ecological Corrosion Inhibitor Development for Mild Steel Acid Pickling

Industrial chemistry teams developing environmentally benign corrosion inhibitors for mild steel in acidic cleaning or pickling operations should evaluate this compound. The structurally related 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide achieves 95.3% corrosion inhibition efficiency at 1.0 × 10⁻³ M for mild steel in 1.0 M HCl [4]. The target compound's 5-hydroxy group provides an additional heteroatom site for metal-surface chemisorption, potentially enabling effective protection at lower concentrations or across a wider pH range. The compound's computed PSA of 109.29 Ų and multiple heteroatoms (N, O) favor adsorption onto mild steel surfaces, consistent with established structure–activity principles for organic corrosion inhibitors [4].

α-Glucosidase Inhibitor Lead Generation for Type 2 Diabetes

Academic and industrial groups pursuing α-glucosidase inhibitors for type 2 diabetes should incorporate this building block into lead generation campaigns. Cyanoacetohydrazide-linked 1,2,3-triazoles have produced uncompetitive α-glucosidase inhibitors with IC₅₀ values as low as 1.00 μM—approximately 754-fold more potent than acarbose (IC₅₀ = 754.1 μM)—and with a distinct uncompetitive mechanism (Kᵢ = 0.24 μM) that may offer advantages in selectivity and reduced off-target effects [5]. The 5-hydroxy substituent on the target compound adds an H-bond donor not present in the cyanoacetohydrazide series, providing an unexplored dimension for α-glucosidase binding optimization.

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